L-Valyl-L-seryl-L-alanyl-L-threonine
Description
Properties
CAS No. |
798540-90-6 |
|---|---|
Molecular Formula |
C15H28N4O7 |
Molecular Weight |
376.41 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C15H28N4O7/c1-6(2)10(16)14(24)18-9(5-20)13(23)17-7(3)12(22)19-11(8(4)21)15(25)26/h6-11,20-21H,5,16H2,1-4H3,(H,17,23)(H,18,24)(H,19,22)(H,25,26)/t7-,8+,9-,10-,11-/m0/s1 |
InChI Key |
NHLJQQSPQDLQQA-SSRBZLIGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Activation
SPPS is the most widely used method for synthesizing Val-Ser-Ala-Thr due to its efficiency and scalability. The process begins with selecting a resin, typically 2-chlorotrityl chloride or Rink amide resin , which provides stable anchoring for the C-terminal amino acid. For Val-Ser-Ala-Thr, the C-terminal threonine is first attached to the resin via its carboxyl group. Activation of the resin involves swelling in dichloromethane (DCM) or dimethylformamide (DMF), followed by coupling the Fmoc-protected threonine using a mixture of diisopropylethylamine (DIEA) and hydroxybenzotriazole (HOBt).
Table 1: Resin Activation Parameters
| Resin Type | Swelling Solvent | Coupling Reagent | Activation Time |
|---|---|---|---|
| 2-Chlorotrityl | DCM | DIEA/HOBt | 2 hours |
| Rink Amide | DMF | HBTU/DIEA | 1 hour |
Deprotection and Coupling Cycles
After resin activation, the Fmoc group is removed using 20–30% piperidine in DMF , exposing the amino group for subsequent couplings. Each amino acid (Ala, Ser, Val) is sequentially added using pre-activated derivatives, such as Fmoc-amino acid-Opfp (pentafluorophenyl esters) or HBTU-mediated couplings , to minimize racemization. For example, Fmoc-alanine is coupled using HBTU (4 equiv) and DIEA (8 equiv) in DMF, with reaction completion confirmed by Kaiser testing.
Key Challenges:
Cleavage and Purification
The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) , water, and triisopropylsilane (95:2.5:2.5 v/v). Crude Val-Ser-Ala-Thr is precipitated in cold diethyl ether, yielding a purity of 70–85%. Further purification via reverse-phase HPLC (C18 column, 10–40% acetonitrile gradient) enhances purity to >98%.
Solution-Phase Peptide Synthesis
Fragment Condensation
Solution-phase synthesis is employed for small-scale production or when SPPS is impractical. Val-Ser-Ala-Thr is assembled via segment condensation , where protected fragments (e.g., Val-Ser and Ala-Thr) are synthesized separately and coupled. For instance, the mixed carbonic anhydride method activates the carboxyl group of Val-Ser using isobutyl chloroformate, which is then reacted with the amino group of Ala-Thr.
Example Protocol:
- Val-Ser Synthesis :
- Ala-Thr Synthesis :
- Condensation :
Enzymatic and Microbial Synthesis
Enzymatic Ligation
While less common for tetrapeptides, protease-catalyzed synthesis offers stereochemical precision. Thermolysin, a metalloprotease, catalyzes the condensation of Val-Ser and Ala-Thr fragments in aqueous buffer (pH 7.0, 40°C). However, substrate specificity limits its utility for non-natural sequences like Val-Ser-Ala-Thr.
Comparative Analysis of Methods
Table 2: Method Comparison for Val-Ser-Ala-Thr Synthesis
| Parameter | SPPS | Solution-Phase | Enzymatic |
|---|---|---|---|
| Yield | 70–85% | 30–50% | <20% |
| Purity | >98% post-HPLC | 80–90% | 60–70% |
| Time | 2–3 days | 5–7 days | 1–2 weeks |
| Cost | High (reagents) | Moderate | Low (substrates) |
| Scalability | Excellent | Limited | Poor |
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-seryl-L-alanyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated peptides, while substitution can introduce new functional groups into the peptide chain.
Scientific Research Applications
L-Valyl-L-seryl-L-alanyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism by which L-Valyl-L-seryl-L-alanyl-L-threonine exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The peptide may modulate the activity of these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Differences
Key Observations :
- Backbone Flexibility : Val-Ser-Ala-Thr lacks proline or glycine residues, limiting conformational flexibility compared to glycine-rich sequences (e.g., Thr-Ala-Val-Thr-Ala-Gly-Gly-Ser) .
- Functional Groups : Unlike N-acetylated analogs (e.g., Ac-Ala-Met-Val-Gly-Thr), Val-Ser-Ala-Thr has a free N-terminal amine, enhancing its reactivity in coupling reactions .
- Stereochemical Complexity: Threonine’s dual chiral centers (C2: S, C3: R) contrast with simpler amino acids like alanine or valine, requiring precise enzymatic control during synthesis .
Biological Activity
L-Valyl-L-seryl-L-alanyl-L-threonine is a tetrapeptide composed of four amino acids: valine, serine, alanine, and threonine. Its molecular formula is CHNO, with a molecular weight of approximately 364.41 g/mol. This compound has garnered interest due to its potential biological activities, which include antimicrobial properties, antioxidant effects, and implications in cellular signaling pathways.
Chemical Structure and Properties
The specific sequence and arrangement of amino acids in this compound influence its structural properties and biological activities. The conformation of peptides like this one can be affected by environmental factors such as pH and temperature, which are critical in biochemical processes.
Biological Activities
1. Antimicrobial Properties:
this compound has been investigated for its ability to inhibit the growth of various bacteria and fungi. Peptides with similar structures have shown significant antimicrobial activity, suggesting that this tetrapeptide may also possess similar effects. For example, studies on other peptides indicate their efficacy against pathogens like Escherichia coli and Staphylococcus aureus.
2. Antioxidant Activity:
Peptides are known to exhibit antioxidant properties, which help in scavenging free radicals and reducing oxidative stress within cells. This activity is particularly relevant in the context of age-related diseases and cellular aging.
3. Role in Cellular Processes:
Research suggests that this compound may interact with specific molecular targets such as enzymes and receptors, modulating various cellular functions and signaling pathways. This modulation can influence processes such as cell proliferation, apoptosis, and immune responses.
The mechanisms by which this compound exerts its biological effects involve interactions with proteins and enzymes that are crucial for cellular functions. These interactions can lead to alterations in signaling cascades that govern cellular behavior.
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi |
| Antioxidant | Scavenges free radicals, reducing oxidative stress |
| Cellular Signaling | Modulates enzyme activity and receptor interactions |
Future Directions
Further empirical studies are needed to elucidate the specific mechanisms of action for this compound. Investigating its interactions at the molecular level will provide insights into its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
